

A Comparative Meta-Analysis of PSMA-Targeted Peptide-Drug Conjugates in Clinical Trials

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The landscape of treatment for metastatic castration-resistant prostate cancer (mCRPC) is rapidly evolving, with Prostate-Specific Membrane Antigen (PSMA) emerging as a key therapeutic target. This guide provides a comprehensive meta-analysis of clinical trial data for various PSMA-targeted Peptide-Drug Conjugates (PDCs), including radioligand therapies and antibody-drug conjugates. We present a detailed comparison of their efficacy, safety, and experimental protocols to support informed research and development decisions.

Quantitative Data Summary

The following tables summarize the key quantitative data from pivotal clinical trials of different PSMA-targeted PDCs.

Table 1: Efficacy of PSMA-Targeted Radioligand Therapies

Trial	Drug	Control Arm	Median Overall Survival (OS)	Median Radiographic Progression-Free Survival (rPFS)	Objective Response Rate (ORR)	Prostate-Specific Antigen (PSA) Response (≥50% decline)
VISION (Phase 3) [1] [2] [3] [4]	177Lu-PSMA-617 + Standard of Care (SOC)	SOC alone	15.3 months	8.7 months	29.8%	46%
SOC alone	11.3 months	3.4 months	1.7%	7.1%		
PSMAfore (Phase 3) [5] [6] [7] [8]	177Lu-PSMA-617	Androgen Receptor Pathway Inhibitor (ARPI) Change	23.7 months	11.60 months	50.7%	57.6%
ARPI Change	23.9 months	5.59 months	14.9%	20.4%		
TheraP (Phase 2) [9] [10] [11] [12] [13]	177Lu-PSMA-617	Cabazitaxel	19.1 months (RMST)	Not Reported	49%	66%
Cabazitaxel	19.6 months (RMST)	Not Reported	24%	37%		
Swiss Registry (Prospective) [14]	177Lu-PSMA-I&T	Not Applicable (Single Arm)	13 months	6.5 months (imaging PFS)	Not Reported	41% (Partial Response)

RMST: Restricted Mean Survival Time

Table 2: Safety of PSMA-Targeted Radioligand Therapies (Grade 3-5 Adverse Events)

Trial	Drug	Control Arm	Any Grade 3-5 AE	Common Grade 3-5 AEs
VISION (Phase 3)[1]	177Lu-PSMA-617 + SOC	SOC alone	52.7%	Bone marrow suppression, Xerostomia, Nausea and vomiting, Fatigue
SOC alone	38.0%			
PSMAfore (Phase 3)[6][7][8]	177Lu-PSMA-617	ARPI Change	34%	Dry mouth, Myelosuppression
ARPI Change	43-48%			
TheraP (Phase 2)[9][12]	177Lu-PSMA-617	Cabazitaxel	33%	Thrombocytopenia, Anemia, Neutropenia
Cabazitaxel	53%			
Swiss Registry (Prospective)[14]	177Lu-PSMA-I&T	Not Applicable	8% (Anemia), 2% (Leukopenia), 3% (Thrombocytopenia)	

Table 3: Preliminary Data for Emerging PSMA-Targeted PDCs and CAR-T Therapies

Trial	Drug	Therapy Type	Key Efficacy Findings	Key Safety Findings (Grade ≥3 AEs)
APEX-01 (Phase 1/2)[15][16][17][18][19][20]	ARX517	Antibody-Drug Conjugate (ADC)	At 2.0-2.88 mg/kg: 52% PSA50 response; 81% ≥50% ctDNA reduction.	9.2% across all cohorts; no treatment-related SAEs or DLTs reported.
Phase 1 Trial (NCT01695044) [21]	PSMA ADC (MMAE payload)	Antibody-Drug Conjugate (ADC)	At 2.3 mg/kg: 35% PSA30, 17% PSA50; 46% CTC conversion.	Neutropenia (22-25%), Fatigue (8-20%), Neuropathy (8%).
Phase 1 Trial (NCT04249947) [22][23][24][25][26]	P-PSMA-101	CAR-T Cell Therapy	10/14 patients had PSA declines, with 5 having ≥50% reduction. One pathologic complete response.	Cytokine Release Syndrome (CRS): 14% Grade ≥3. Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS): 14%.

Experimental Protocols

PSMA-Targeted Radioligand Therapy (e.g., 177Lu-PSMA-617)

Patient Selection:

- Inclusion Criteria: Patients with metastatic castration-resistant prostate cancer (mCRPC) with evidence of disease progression.[2][27] PSMA-positive disease confirmed by PET imaging (e.g., 68Ga-PSMA-11 PET/CT).[2] Patients in the VISION trial had prior treatment with at

least one androgen receptor pathway inhibitor (ARPI) and one or two taxane regimens.[2] In the PSMAfore trial, patients were taxane-naïve and had progressed on one prior ARPI.[6]

- Exclusion Criteria: Significant organ dysfunction, PSMA-negative lesions on PET imaging. [12]

Treatment Administration:

- Dosage and Schedule: ¹⁷⁷Lu-PSMA-617 is typically administered intravenously at a dose of 7.4 GBq (200 mCi) every 6 weeks for up to 6 cycles.[28][29]
- Dosimetry: Quantitative SPECT/CT is used to perform dosimetry to assess radiation dose to tumors and normal organs.[30]

Endpoints:

- Primary Endpoints: Overall Survival (OS) and Radiographic Progression-Free Survival (rPFS).[1][3]
- Secondary Endpoints: Objective Response Rate (ORR), Disease Control Rate (DCR), PSA response, time to first symptomatic skeletal event (SSE), safety, and quality of life.[1]

PSMA-Targeted Antibody-Drug Conjugate (e.g., ARX517)

Patient Selection:

- Inclusion Criteria: Patients with mCRPC who have progressed on prior therapies, including ARPIs and taxanes.[19]
- Exclusion Criteria: Significant comorbidities that would interfere with treatment.

Treatment Administration:

- Dosage and Schedule: The APEX-01 trial is a dose-escalation and expansion study, with doses of ARX517 ranging from 0.32 mg/kg to 3.4 mg/kg administered intravenously every 3 weeks.[15][20]

Endpoints:

- Primary Endpoints: Safety and tolerability, determination of the maximum tolerated dose (MTD) and recommended Phase 2 dose.[19]
- Secondary Endpoints: Preliminary anti-tumor activity assessed by PSA response, circulating tumor DNA (ctDNA) reduction, and radiographic response (RECIST v1.1).[16][18]

PSMA-Targeted CAR-T Cell Therapy (e.g., P-PSMA-101)

Patient Selection:

- Inclusion Criteria: Patients with mCRPC who have received multiple prior lines of therapy. [22]
- Exclusion Criteria: Active autoimmune disease or significant organ dysfunction.[26]

Treatment Administration:

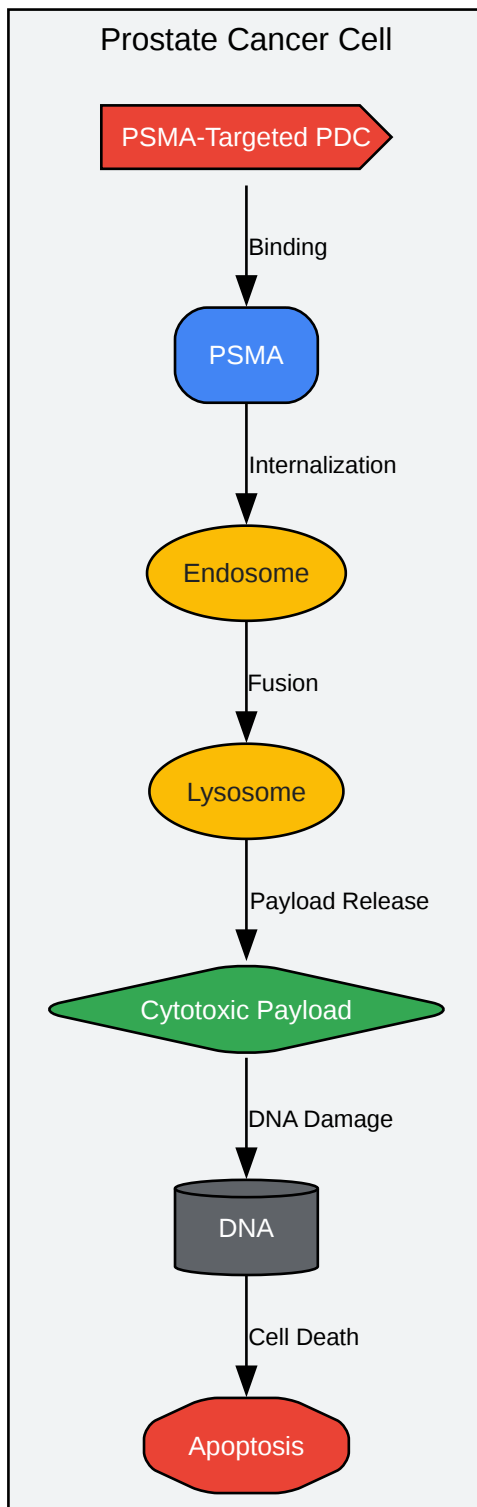
- Leukapheresis and Manufacturing: Patients undergo leukapheresis to collect T cells, which are then genetically engineered to express a PSMA-targeting chimeric antigen receptor (CAR).[24]
- Lymphodepletion: Patients receive a lymphodepleting chemotherapy regimen (e.g., cyclophosphamide and fludarabine) prior to CAR-T cell infusion.[22][24]
- Infusion: A single infusion of P-PSMA-101 is administered.[23]

Endpoints:

- Primary Endpoints: Safety, feasibility, and determination of the MTD.[22]
- Secondary Endpoints: Antitumor response evaluated by PSA levels, radiographic imaging, and pathologic assessment.[23][25]

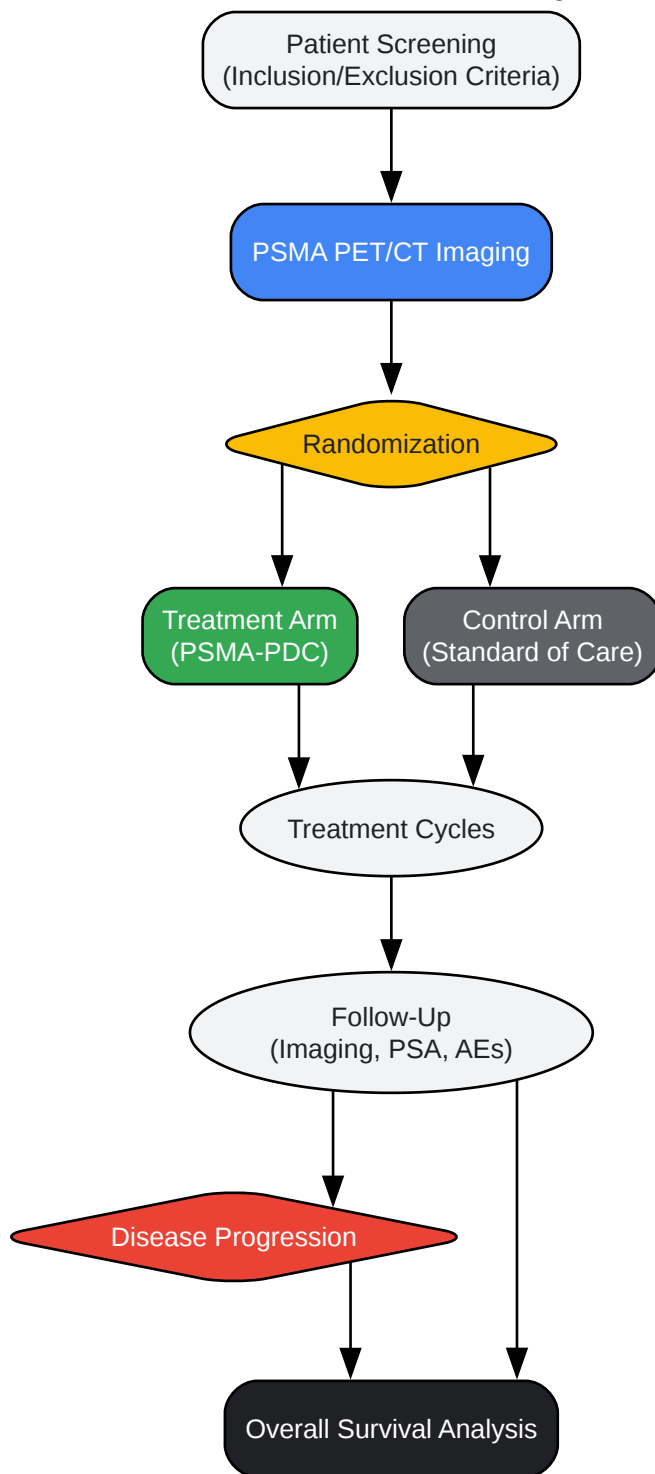
Visualizations

PSMA Signaling and PDC Mechanism of Action

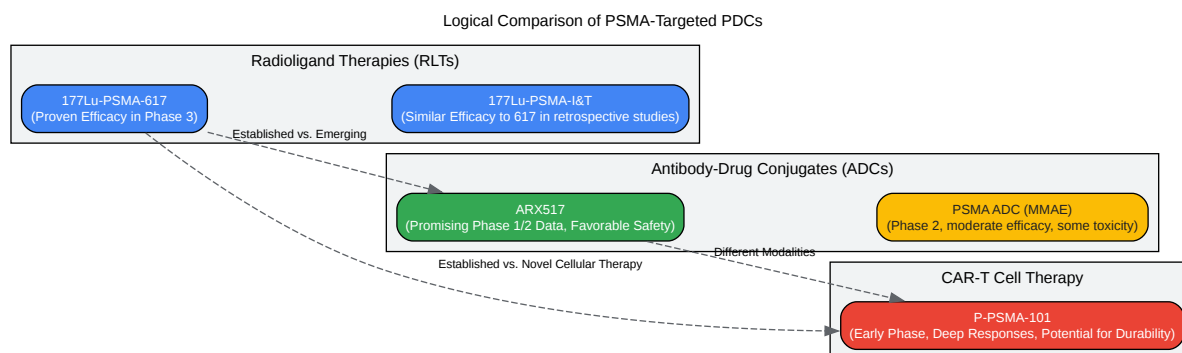
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Caption: Mechanism of action for PSMA-targeted PDCs.

Typical Clinical Trial Workflow for PSMA-Targeted PDCs

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Caption: Patient journey in a typical PSMA-PDC clinical trial.



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Caption: Comparative relationship of different PSMA-PDC classes.

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